Benzene, 1-(iodomethyl)-2-nitro-
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Overview
Description
Benzene, 1-(iodomethyl)-2-nitro-: is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzene, where an iodomethyl group and a nitro group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(iodomethyl)-2-nitro- typically involves the nitration of benzyl iodide. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of Benzene, 1-(iodomethyl)-2-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(iodomethyl)-2-nitro- can undergo oxidation reactions, where the iodomethyl group is converted to an aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in Benzene, 1-(iodomethyl)-2-nitro- can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Tin (Sn) and hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Amino derivatives
Substitution: Hydroxylated or cyanated derivatives
Scientific Research Applications
Chemistry: Benzene, 1-(iodomethyl)-2-nitro- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of Benzene, 1-(iodomethyl)-2-nitro- are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, Benzene, 1-(iodomethyl)-2-nitro- is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(iodomethyl)-2-nitro- depends on its chemical structure and the specific reactions it undergoes The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring
Molecular Targets and Pathways:
Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
Iodomethyl Group: The iodomethyl group can undergo substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
- Benzene, 1-iodo-2-methyl-
- Benzene, 1-iodo-3-methyl-
- Benzene, 1-iodo-4-methyl-
Comparison: Benzene, 1-(iodomethyl)-2-nitro- is unique due to the presence of both an iodomethyl group and a nitro group on the benzene ring This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
29872-21-7 |
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Molecular Formula |
C7H6INO2 |
Molecular Weight |
263.03 g/mol |
IUPAC Name |
1-(iodomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H6INO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 |
InChI Key |
FAWXELMDRBUYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CI)[N+](=O)[O-] |
Origin of Product |
United States |
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